Sodium methylenebisnaphthalenesulfonate Sodium methylenebisnaphthalenesulfonate
Brand Name: Vulcanchem
CAS No.: 17341-45-6
VCID: VC16782779
InChI: InChI=1S/C21H16O6S2.2Na/c22-28(23,24)18-7-9-20-14(3-1-5-16(20)12-18)11-15-4-2-6-17-13-19(29(25,26)27)8-10-21(15)17;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
SMILES:
Molecular Formula: C21H14Na2O6S2
Molecular Weight: 472.4 g/mol

Sodium methylenebisnaphthalenesulfonate

CAS No.: 17341-45-6

Cat. No.: VC16782779

Molecular Formula: C21H14Na2O6S2

Molecular Weight: 472.4 g/mol

* For research use only. Not for human or veterinary use.

Sodium methylenebisnaphthalenesulfonate - 17341-45-6

Specification

CAS No. 17341-45-6
Molecular Formula C21H14Na2O6S2
Molecular Weight 472.4 g/mol
IUPAC Name disodium;5-[(6-sulfonatonaphthalen-1-yl)methyl]naphthalene-2-sulfonate
Standard InChI InChI=1S/C21H16O6S2.2Na/c22-28(23,24)18-7-9-20-14(3-1-5-16(20)12-18)11-15-4-2-6-17-13-19(29(25,26)27)8-10-21(15)17;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Standard InChI Key RMSLWSACKNSCJW-UHFFFAOYSA-L
Canonical SMILES C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)CC3=CC=CC4=C3C=CC(=C4)S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Sodium methylenebisnaphthalenesulfonate belongs to the naphthalenesulfonate family, featuring two naphthalene rings connected by a methylene group (–CH₂–), each substituted with sulfonate (–SO₃⁻) groups. The molecular formula is C21H14O6S22Na\text{C}_{21}\text{H}_{14}\text{O}_6\text{S}_2\cdot 2\text{Na}, with a molecular weight of 504.43 g/mol . The InChI identifier, InChI=1/C21H16O6S2.2Na/c22-28(23,24)20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)29(25,26)27;;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2, confirms its bifunctional sulfonate architecture .

The compound’s amphiphilic nature arises from the hydrophobic naphthalene cores and hydrophilic sulfonate groups, enabling it to adsorb at phase boundaries and stabilize emulsions or suspensions . X-ray crystallography studies of analogous sulfonates reveal planar naphthalene systems with sulfonate groups oriented to maximize solvation in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight504.43 g/mol
SolubilityHighly soluble in water (>100 g/L at 25°C)
Thermal StabilityStable up to 250°C
pH (1% solution)8–10
Critical Micelle Concentration (CMC)0.5–1.0 mM (varies with temperature)

Synthesis and Manufacturing Processes

Industrial production of sodium methylenebisnaphthalenesulfonate involves three stages: sulfonation, condensation, and neutralization .

Sulfonation of Naphthalene

Refined naphthalene reacts with concentrated sulfuric acid (98%) at 160–180°C for 4 hours, forming naphthalenesulfonic acid . The molar ratio of naphthalene to sulfuric acid is critical (1:1) to avoid over-sulfonation.

Condensation with Formaldehyde

The sulfonated product undergoes condensation with excess formaldehyde under pressure (196 kPa), yielding methylenebisnaphthalenesulfonic acid . This step requires precise temperature control to prevent side reactions.

Neutralization

The acidic condensation product is neutralized with sodium hydroxide (NaOH) to pH 8–10, precipitating sodium methylenebisnaphthalenesulfonate. The product is filtered, washed, and dried .

Table 2: Optimized Synthesis Conditions

StepConditionsYield
Sulfonation160–180°C, 4 hours, H₂SO₄ excess85–90%
Condensation196 kPa, formaldehyde excess75–80%
NeutralizationNaOH, pH 8–10, 25°C95–98%

Functional Properties and Mechanisms

Surfactant Activity

The compound reduces surface tension at air-water interfaces (from ~72 mN/m to ~40 mN/m) , facilitating its use in detergents and emulsifiers. Its CMC enables micelle formation, encapsulating hydrophobic substances .

Dispersant Efficiency

In colloidal systems, sodium methylenebisnaphthalenesulfonate prevents particle aggregation via electrostatic repulsion (zeta potential: −40 to −50 mV) . This property is exploited in concrete additives, where it disperses cement particles, improving workability .

Thermal and Chemical Stability

The aromatic backbone confers resistance to thermal degradation (<250°C) and oxidative environments, making it suitable for high-temperature applications like oil drilling fluids .

Industrial Applications

Table 3: Sector-Specific Uses

IndustryApplicationFunction
ConstructionConcrete water-reducing admixturesEnhances strength, reduces water demand
TextilesDye dispersantImproves color uniformity
AgrochemicalsPesticide formulationsStabilizes emulsions
PaintsLatex stabilizerPrevents coagulation
Oil & GasEnhanced oil recovery (EOR)Reduces interfacial tension

In concrete, dosage rates of 0.2–0.5% by cement weight reduce water content by 15–20%, increasing compressive strength by 25% . In textiles, it prevents dye agglomeration at concentrations of 1–3 g/L .

Recent Developments and Future Directions

Recent industry trends highlight its role in green chemistry initiatives. For example, BASF’s 2024 surfactant formulations incorporate sodium methylenebisnaphthalenesulfonate to replace nonylphenol ethoxylates . Additionally, Indorama’s acquisition of Oxiteno (2023) aims to expand production capacity for sulfonate-based surfactants .

Future research may explore its use in energy storage systems (e.g., battery electrolytes) and nanomaterial synthesis (e.g., stabilizing quantum dots).

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